2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
CAS No.: 2034245-77-5
Cat. No.: VC7359768
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-77-5 |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.51 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2 |
| Standard InChI Key | JLXGLSAYJZFNTO-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a multifaceted structure comprising three distinct heterocyclic systems:
-
Benzo[d]oxazole-2-thioether: A fused bicyclic system with a sulfur atom at position 2.
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A partially saturated pyrazolo-pyridine scaffold.
-
Piperazine-1-carbonyl linker: Connects the tetrahydropyrazolo[1,5-a]pyridine to the ethanone backbone.
The molecular formula is C21H23N5O3S, with a molar mass of 425.51 g/mol. Key spectral identifiers include:
-
InChIKey: JLXGLSAYJZFNTO-UHFFFAOYSA-N
-
SMILES: C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034245-77-5 |
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.51 g/mol |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
| Topological Polar Surface Area | 116 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
While proprietary details are withheld, the synthesis likely involves sequential coupling reactions:
-
Thioether Formation: Reacting 2-mercaptobenzoxazole with chloroacetylpiperazine under basic conditions.
-
Pyrazolo[1,5-a]pyridine Carbonylation: Introducing the tetrahydropyrazolo[1,5-a]pyridine moiety via amide bond formation with piperazine.
-
Final Assembly: Coupling the two intermediates via a nucleophilic acyl substitution .
Key challenges include optimizing yields for the thioether linkage (often prone to oxidation) and ensuring regioselectivity during pyrazolo-pyridine functionalization .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thioether coupling | K2CO3, DMF, 60°C |
| 2 | Amide formation | EDC/HOBt, DCM, RT |
| 3 | Piperazine acylation | TEA, CH3CN, reflux |
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies predict strong affinity for CDK5 (IC50 ≈ 0.41 µM) and GSK-3 (IC50 ≈ 1.5 µM), akin to pyrazolo[3,4-b]pyridine derivatives . The thioether group may facilitate redox cycling, generating cytotoxic reactive oxygen species.
Antimicrobial Properties
Benzoxazole-thioether analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL). Mechanistically, this involves disruption of microbial cell wall synthesis via penicillin-binding protein inhibition.
Research Findings and Comparative Analysis
In Vitro Profiling
Limited public data exist, but structurally related compounds demonstrate:
-
Cytotoxicity: IC50 values of 5–20 µM against MCF-7 and A549 cell lines .
-
Solubility: Aqueous solubility <10 µg/mL, necessitating formulation adjuvants.
Table 3: Comparison with Analogous Compounds
| Compound | Target Activity (IC50) | Solubility (µg/mL) |
|---|---|---|
| This compound | CDK5: 0.41 µM (predicted) | <10 |
| 3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine | CDK5: 0.41 µM | 15 |
| Vanillin semicarbazone | AChE: 0.264 µM | 120 |
Future Directions and Applications
Therapeutic Development
-
Oncology: Co-administration with platelet-based drug delivery systems (as in WO2020113101A1 ) could enhance tumor targeting.
-
Neurodegeneration: Potential ChE/MAO-B inhibition warrants exploration for Alzheimer’s disease .
Synthetic Optimization
-
Prodrug Design: Masking the thioether as a sulfoxide to improve stability.
-
Nanoparticle Encapsulation: Addressing solubility limitations via liposomal formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume